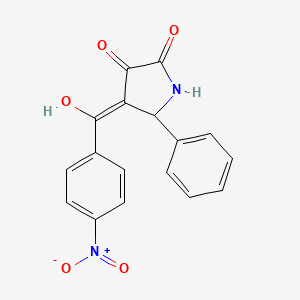
N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea (known as IPU) is a synthetic compound that has been widely used in scientific research for its potential as a herbicide and plant growth regulator.
作用機序
The mechanism of action of IPU involves the inhibition of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By inhibiting ALS, IPU disrupts the biosynthesis of these amino acids, leading to growth inhibition and eventual plant death.
Biochemical and Physiological Effects:
In addition to its effects on plant growth and development, IPU has also been shown to have potential as a therapeutic agent for the treatment of certain diseases. Studies have demonstrated that IPU has anti-inflammatory and anti-tumor properties, and may be effective in the treatment of conditions such as rheumatoid arthritis and cancer.
実験室実験の利点と制限
One advantage of using IPU in lab experiments is its specificity for ALS. This allows researchers to selectively inhibit the biosynthesis of branched-chain amino acids without affecting other metabolic pathways. Additionally, IPU is relatively stable and easy to handle, making it a convenient tool for scientific research. However, one limitation of using IPU is its potential toxicity to non-target organisms. Careful handling and disposal procedures must be followed to minimize the risk of environmental contamination.
将来の方向性
There are several potential future directions for research involving IPU. One area of interest is the development of new herbicides and plant growth regulators based on the structure of IPU. Additionally, further investigation into the anti-inflammatory and anti-tumor properties of IPU may lead to the development of new therapeutic agents for the treatment of human diseases. Finally, studies investigating the potential ecological impacts of IPU and other herbicides will be important for understanding the long-term effects of their use on the environment.
合成法
The synthesis of IPU involves the reaction of 5-chloro-2-pyridinylamine with 4-isopropylphenylisocyanate. The reaction takes place in the presence of a base and an organic solvent. The resulting product is then purified through recrystallization.
科学的研究の応用
IPU has been widely used in scientific research for its potential as a herbicide and plant growth regulator. It has been shown to inhibit the growth of various plant species, including wheat, corn, and rice. Additionally, IPU has been used in studies investigating the regulation of plant growth and development, as well as the response of plants to environmental stressors such as drought and salinity.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10(2)11-3-6-13(7-4-11)18-15(20)19-14-8-5-12(16)9-17-14/h3-10H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPSTBIMVNQEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane](/img/structure/B5354357.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)
![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-isopropylbenzamide](/img/structure/B5354381.png)
methanol](/img/structure/B5354383.png)
![1-[2-(4-fluorophenoxy)butanoyl]azocane](/img/structure/B5354384.png)

![methyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5354395.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5354404.png)
![ethyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5354408.png)
![2-(2-pyridinyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5354416.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5354422.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5354428.png)
